1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate
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Overview
Description
1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C14H24FNO4 and a molecular weight of 289.34 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, fluoro, and methyl groups are introduced through various substitution reactions using reagents such as alkyl halides and fluorinating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: It is utilized in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate can be compared with other piperidine derivatives such as:
This compound (isomer A): Similar in structure but with different stereochemistry, leading to variations in biological activity and chemical reactivity.
This compound (isomer B): Another isomer with distinct properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-6-19-11(17)14(5)7-8-16(9-10(14)15)12(18)20-13(2,3)4/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITQMOAOUPYMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1F)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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